H-Arg(Tos)-OH
CAS No.: 4353-32-6
Cat. No.: VC21539621
Molecular Formula: C13H20N4O4S
Molecular Weight: 328.39 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4353-32-6 |
---|---|
Molecular Formula | C13H20N4O4S |
Molecular Weight | 328.39 g/mol |
IUPAC Name | (2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
Standard InChI | InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-13(15)16-8-2-3-11(14)12(18)19/h4-7,11H,2-3,8,14H2,1H3,(H,18,19)(H3,15,16,17)/t11-/m0/s1 |
Standard InChI Key | SLTWQHUEZWYAOI-NSHDSACASA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Chemical Identity and Structure
H-Arg(Tos)-OH is a protected form of the amino acid arginine, featuring a toluenesulfonyl (Tos) group attached to the nitrogen atom. This modification serves a critical purpose in preventing unwanted side reactions during peptide synthesis processes. The compound is characterized by several specific chemical identifiers that distinguish it in chemical databases and research literature.
Nomenclature and Identification
The compound has several standardized identifiers used within the scientific community:
Parameter | Value |
---|---|
IUPAC Name | (2S)-2-amino-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]pentanoic acid |
CAS Number | 4353-32-6 |
Molecular Formula | C13H20N4O4S |
Molecular Weight | 328.39 g/mol |
InChI Key | SLTWQHUEZWYAOI-NSHDSACASA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC@@HN)N |
The structure consists of an arginine backbone with a toluenesulfonyl group attached to the nitrogen atom, creating a protected arginine derivative that maintains the guanidino group's functional properties while controlling its reactivity.
Synthesis and Preparation Methods
The synthesis of H-Arg(Tos)-OH involves a series of carefully controlled chemical reactions designed to selectively protect the arginine amino group with the toluenesulfonyl moiety. This protection strategy is fundamental to the compound's utility in peptide chemistry.
Laboratory Synthesis Procedure
The standard laboratory preparation follows a protection reaction pathway:
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The amino group of L-arginine is protected by reacting it with p-toluenesulfonyl chloride
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The reaction typically occurs in the presence of a base such as sodium hydroxide or triethylamine
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The reaction medium usually consists of an organic solvent like dichloromethane or tetrahydrofuran
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Following the reaction, purification procedures including recrystallization or chromatography are employed to obtain the pure compound
Industrial Production Methods
For larger-scale applications, the production method is scaled up but follows similar chemical principles:
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Bulk quantities of arginine and p-toluenesulfonyl chloride are reacted in industrial reactors
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Large-scale purification employs industrial chromatography or crystallization techniques
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Quality control testing ensures the purity and structural integrity of the final product
Chemical Reactivity and Reactions
H-Arg(Tos)-OH demonstrates specific chemical behaviors that make it valuable in peptide synthesis and other applications. Understanding these reactions is crucial for researchers working with this compound.
Key Reaction Types
The compound participates in several important reaction types:
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Substitution Reactions: The toluenesulfonyl group can be replaced by other protecting groups or functional groups under specific reaction conditions
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Deprotection Reactions: The toluenesulfonyl group can be removed using strong acids like trifluoroacetic acid or hydrogen fluoride, yielding free arginine
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Peptide Bond Formation: The compound can participate in peptide bond formation while the tosyl group protects the side chain from unwanted reactions
Reaction Conditions and Reagents
Specific reagents and conditions are required for these reactions:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Substitution | Sodium methoxide, potassium carbonate | Basic conditions, organic solvents |
Deprotection | Trifluoroacetic acid, hydrogen fluoride | Strong acidic conditions |
Peptide Bond Formation | Coupling reagents (DCC, HOBt, etc.) | Neutral to basic conditions |
These reaction conditions must be carefully controlled to achieve the desired transformations while maintaining the compound's structural integrity.
Biological Activity
The biological significance of H-Arg(Tos)-OH extends beyond its role as a chemical reagent. Related compounds in this family have demonstrated important biological activities that warrant research attention.
Enzyme Inhibition Properties
The second search result indicates that related compounds such as N"-tosyl-L-arginine methyl ester (TAMe) exhibit inhibitory activity against thrombin, an important enzyme in the blood coagulation cascade. This suggests potential biological activity for H-Arg(Tos)-OH and its derivatives in enzyme inhibition contexts .
TAMe has been documented to inhibit thrombin activity for clotting fibrinogen, with the cited source indicating an I50 value of approximately 1,000 μM when fibrinogen (about 3 μM) was used as substrate. This relationship between structure and enzyme inhibition points to the possibility that H-Arg(Tos)-OH may possess similar biological activities .
Structure-Activity Relationships
The structural features of H-Arg(Tos)-OH that contribute to its potential biological activity include:
Applications in Peptide Chemistry
H-Arg(Tos)-OH serves as a valuable building block in peptide synthesis, contributing to the development of complex peptide structures with diverse applications.
Role in Peptide Synthesis
The compound plays several crucial roles in peptide synthesis:
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It serves as a protected amino acid building block that can be incorporated into growing peptide chains
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The tosyl protecting group prevents unwanted side reactions during the synthesis process
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Once incorporated into the peptide structure, the protecting group can be selectively removed under controlled conditions
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This controlled reactivity enables the precise construction of complex peptide architectures
Advantages in Synthetic Protocols
The use of H-Arg(Tos)-OH in peptide synthesis offers several advantages:
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Selective protection of the arginine side chain
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Compatibility with various peptide coupling methodologies
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Stability under a range of reaction conditions
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Selective deprotection options for multistep synthesis procedures
Comparison with Similar Compounds
To understand the unique properties and applications of H-Arg(Tos)-OH, it is valuable to compare it with related arginine derivatives that serve similar functions in peptide chemistry.
Structural Analogues
Several related compounds serve as protected arginine derivatives in peptide chemistry:
Compound | Protecting Group | Key Differences | Primary Applications |
---|---|---|---|
H-Arg(Tos)-OH | Toluenesulfonyl | Base structure | General peptide synthesis |
Z-Arg-OH | Benzyloxycarbonyl | Different protecting group chemistry | Peptide synthesis requiring orthogonal protection |
Boc-Arg-OH | tert-Butyloxycarbonyl | Acid-labile protection | Solid-phase peptide synthesis |
Fmoc-Arg-OH | Fluorenylmethyloxycarbonyl | Base-labile protection | Modern solid-phase peptide synthesis |
Each of these compounds offers specific advantages depending on the synthetic strategy and the desired peptide product.
Functional Distinctions
The functional distinctions between H-Arg(Tos)-OH and related compounds arise from:
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The chemical stability of the tosyl protecting group
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The conditions required for deprotection
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Compatibility with other protected amino acids in peptide synthesis
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Solubility profiles in various solvents used in peptide chemistry
Research Applications and Future Directions
The utility of H-Arg(Tos)-OH extends into various research domains, suggesting promising future applications in biochemistry, medicinal chemistry, and pharmaceutical development.
Current Research Applications
Current applications of H-Arg(Tos)-OH in research include:
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Development of complex peptides for structure-activity relationship studies
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Synthesis of peptide-based enzyme inhibitors
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Creation of peptide libraries for drug discovery
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Preparation of peptide-based materials for various biotechnological applications
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